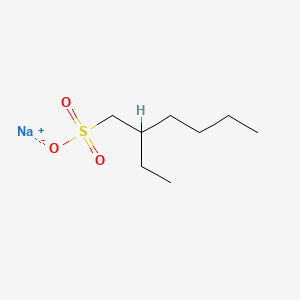
Sodium 2-ethylhexanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-ethylhexanesulphonate is an organic compound with the molecular formula C8H19NaO3S. It is a sodium salt of 2-ethylhexanesulphonic acid and is commonly used as a surfactant in various industrial applications . This compound is known for its excellent solubility in water and its ability to reduce surface tension, making it valuable in formulations requiring emulsification and dispersion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethylhexanesulphonate typically involves the sulfonation of 2-ethylhexanol. The process begins with the reaction of 2-ethylhexanol with sulfur trioxide or chlorosulfonic acid to form 2-ethylhexanesulphonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-ethylhexanol is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-ethylhexanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium cyanide or sodium azide are often employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: 2-ethylhexanol.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-ethylhexanesulphonate has a wide range of applications in scientific research:
Biology: It is employed in cell culture media to improve the solubility of hydrophobic compounds.
Medicine: It is used in drug formulations to enhance the bioavailability of poorly soluble drugs.
Industry: It is widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Mecanismo De Acción
The primary mechanism of action of sodium 2-ethylhexanesulphonate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion in water .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another widely used surfactant with a similar mechanism of action but a different molecular structure.
Sodium lauryl ether sulfate: Similar in function but contains ether linkages in its structure.
Sodium 2-ethylhexyl sulfate: Similar in name but differs in the position of the sulfonate group.
Uniqueness: Sodium 2-ethylhexanesulphonate is unique due to its specific molecular structure, which provides distinct solubility and surface-active properties. Its branched hydrophobic tail offers different micelle formation characteristics compared to linear surfactants, making it suitable for specialized applications .
Propiedades
Número CAS |
40762-43-4 |
|---|---|
Fórmula molecular |
C8H17NaO3S |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
sodium;2-ethylhexane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S.Na/c1-3-5-6-8(4-2)7-12(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
KNOGXLBAOQDKTG-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















